
2-Amino-3-chloroquinolin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-chloroquinolin-7-ol is a heterocyclic aromatic compound with the molecular formula C9H7ClN2O. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline and its derivatives, including this compound, are essential scaffolds in drug discovery and play a significant role in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloroquinolin-7-ol can be achieved through various classical and modern synthetic routes. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach protocols . These methods typically involve the cyclization of appropriate precursors under acidic or basic conditions.
Modern synthetic approaches include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to improve the efficiency and environmental sustainability of the synthesis process.
Industrial Production Methods
Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Transition metal-catalyzed reactions and green chemistry approaches are increasingly favored for their efficiency and reduced environmental footprint .
化学反应分析
Types of Reactions
2-Amino-3-chloroquinolin-7-ol undergoes various types of chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenation is typically carried out using halogenating agents like chlorine or bromine, while alkylation and acylation involve alkyl halides and acyl chlorides, respectively
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
科学研究应用
2-Amino-3-chloroquinolin-7-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-3-chloroquinolin-7-ol involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites. The compound can also interact with DNA and enzymes, leading to its antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
- 2-Aminoquinoline
- 3-Chloroquinoline
- 7-Hydroxyquinoline
- 2-Amino-7-chloroquinoline
Comparison
2-Amino-3-chloroquinolin-7-ol is unique due to the presence of both amino and chloro substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced or distinct properties, making it a valuable compound for various applications .
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
2-amino-3-chloroquinolin-7-ol |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-5-1-2-6(13)4-8(5)12-9(7)11/h1-4,13H,(H2,11,12) |
InChI 键 |
PQLBKZHVOMHKPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC(=C(C=C21)Cl)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


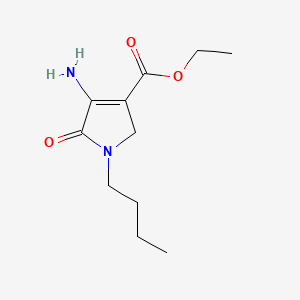
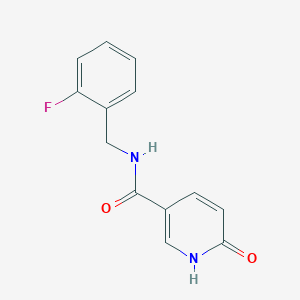
![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
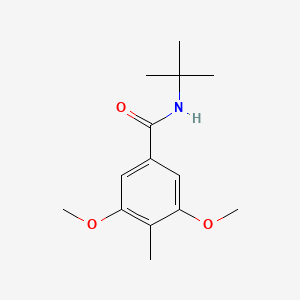
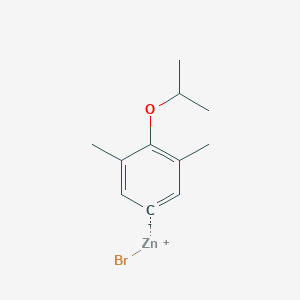
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
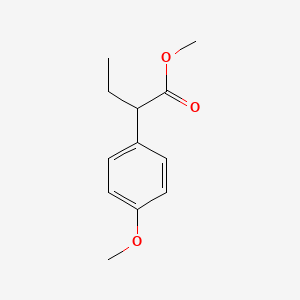
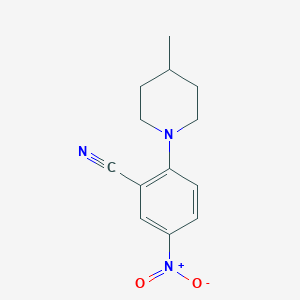
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
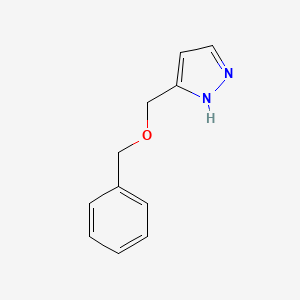
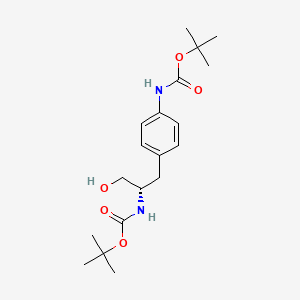
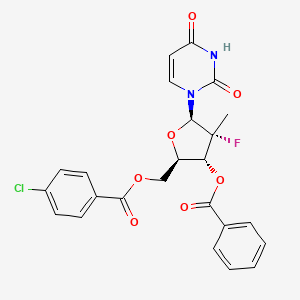

![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)
